Hexaphenyldisiloxane

Description

Properties

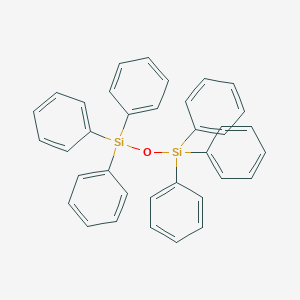

IUPAC Name |

triphenyl(triphenylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZTVZJLMIHPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062006 | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-40-9 | |

| Record name | Hexaphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaphenyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8QLV5GGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexaphenyldisiloxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of hexaphenyldisiloxane, with a particular focus on its relevance in pharmaceutical sciences and materials research.

Core Chemical and Physical Properties

Hexaphenyldisiloxane is a white to off-white crystalline solid organosilicon compound.[1] Its structure, featuring a flexible siloxane bond (Si-O-Si) flanked by six bulky phenyl groups, imparts exceptional thermal stability and unique dielectric properties.[1] This combination of characteristics makes it a valuable material in a range of high-performance applications.

Quantitative Physicochemical Data

The key physical and chemical properties of hexaphenyldisiloxane are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 1829-40-9 | - | [1][2][3][4] |

| EC Number | 217-381-6 | - | [3][5] |

| PubChem CID | 74587 | - | [1][6] |

| Molecular Properties | |||

| Molecular Formula | C₃₆H₃₀OSi₂ | - | [1][3][4][6] |

| Molecular Weight | 534.79 - 534.81 | g/mol | [1][3][4][6] |

| Physical Properties | |||

| Melting Point | ~225 - 230 | °C | [1][2][3][5] |

| Boiling Point | 494 | °C | [2][5] |

| Density | 0.8445 - 1.2 | g/cm³ | [2][5] |

| Refractive Index | 1.680 | - | [2][5] |

| Flash Point | >200 | °C | [2][5] |

| Solubility & Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 4.337 - 13.47 | - | [5][7] |

| Log₁₀ of Water Solubility | -28.57 | mol/L | [7] |

| Thermodynamic Properties | |||

| Solid Phase Heat Capacity (Cp,solid) | 681.00 | J/mol·K | [7] |

| Solid Phase Molar Entropy (S°solid,1 bar) | 754.40 | J/mol·K | [7] |

Synthesis and Analysis: Experimental Protocols

Synthesis of Hexaphenyldisiloxane via Condensation of Triphenylsilanol (B1683266)

A common and effective method for the synthesis of hexaphenyldisiloxane is the base-catalyzed condensation of triphenylsilanol. This reaction involves the elimination of a water molecule from two molecules of triphenylsilanol to form the siloxane bond.

Experimental Protocol:

-

Reactants: Triphenylsilanol, a suitable base catalyst (e.g., a small amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide), and a high-boiling point solvent (e.g., toluene (B28343) or xylene) to facilitate the removal of water.

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

-

Procedure:

-

Triphenylsilanol is dissolved in the chosen solvent in the round-bottom flask.

-

A catalytic amount of the base is added to the solution.

-

The mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark apparatus.

-

The reaction is monitored for completion, typically by observing the cessation of water collection.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or removed by washing with water.

-

The organic solvent is removed under reduced pressure.

-

The crude hexaphenyldisiloxane is then purified, usually by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and benzene), to yield the final product as a crystalline solid.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of synthesized hexaphenyldisiloxane can be effectively determined using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the analysis of non-polar compounds like hexaphenyldisiloxane. The exact ratio can be optimized, for instance, starting with a gradient of increasing acetonitrile concentration.

-

Sample Preparation: A dilute solution of the hexaphenyldisiloxane sample is prepared in a suitable solvent that is miscible with the mobile phase, such as acetonitrile or tetrahydrofuran.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the phenyl groups show strong absorbance, typically around 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: The retention time and peak purity of the main component are analyzed to determine the identity and purity of the hexaphenyldisiloxane sample.

Applications of Hexaphenyldisiloxane

The unique properties of hexaphenyldisiloxane lend it to a variety of applications across different scientific and industrial fields.

Materials Science and Electronics

With its exceptional thermal stability and excellent dielectric properties, hexaphenyldisiloxane is utilized in the manufacturing of high-performance materials.[1] It serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resistance.[1] These polymers find use in:

-

Electronics: As insulating materials for electronic components, enhancing durability and efficiency.[1]

-

Coatings and Adhesives: To improve durability and resistance to environmental factors.[1]

-

Sealants and Specialty Lubricants: For high-temperature applications.

Chemical Synthesis

Hexaphenyldisiloxane is a useful building block in organic and inorganic synthesis. It has been used as a catalyst in the preparation of pyrite (B73398) (FeS₂) and in the synthesis of cross-linked porous polymers for water treatment applications. It is also a precursor for flame-retardant resin compositions.

Role in Drug Development and Pharmaceutical Sciences

In the pharmaceutical industry, silicones, in general, are valued for their biocompatibility, stability, and non-toxicity.[1] While specific applications of hexaphenyldisiloxane in drug formulations are not extensively documented in publicly available literature, its properties suggest potential roles as a functional excipient. Excipients are inactive ingredients that are crucial for the formulation of a final dosage form, influencing its stability, bioavailability, and manufacturability.

The lipophilic nature of the phenyl groups in hexaphenyldisiloxane could be leveraged in:

-

Controlled-Release Drug Delivery Systems: The hydrophobic character of hexaphenyldisiloxane could be utilized to modulate the release of drugs from a formulation matrix. Silicones are known to be used in such systems to allow for the slow release of active pharmaceutical ingredients (APIs).

-

Improving Solubility and Bioavailability: As a carrier or excipient, it could potentially enhance the solubility of poorly water-soluble drugs.

-

Topical Formulations: Its properties could be beneficial in creams and ointments, providing a stable and inert base.

-

Medical Device Coatings: The biocompatibility and stability of related silicone compounds make them suitable for coating medical devices to reduce friction or prevent adhesion.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of hexaphenyldisiloxane from triphenylsilanol.

Caption: Synthesis workflow for hexaphenyldisiloxane.

References

- 1. Chemical Synthesis - Siwin [siwinsilicone.com]

- 2. researchgate.net [researchgate.net]

- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 5. mddionline.com [mddionline.com]

- 6. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Hexaphenyldisiloxane (CAS Number 1829-40-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexaphenyldisiloxane (CAS 1829-40-9), a significant organosilicon compound. This document collates critical data on its chemical and physical properties, synthesis methodologies, key applications, and safety and handling guidelines. The information is structured to be a vital resource for professionals in research, development, and drug formulation.

Core Chemical and Physical Properties

Hexaphenyldisiloxane is a white to off-white crystalline solid characterized by its high thermal stability and dielectric properties.[1] It is an essential intermediate and building block in various fields of materials science and organic synthesis.

Table 1: Physicochemical Properties of Hexaphenyldisiloxane

| Property | Value | Reference |

| CAS Number | 1829-40-9 | [1][2][3] |

| Molecular Formula | C36H30OSi2 | [1][4] |

| Molecular Weight | 534.81 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 226 - 230 °C | [1] |

| Boiling Point | 494 °C | [4] |

| Density | 1.2 g/cm³ | [4] |

| Refractive Index | 1.6800 | [4] |

| Flash Point | >200 °C | [4] |

| Water Solubility | Insoluble (predicted log10WS of -28.57) | Cheméo |

| Octanol/Water Partition Coefficient (logP) | 4.337 (predicted) | Cheméo |

Table 2: Spectroscopic and Structural Data Identifiers

| Data Type | Identifier/Typical Values | Reference |

| ¹H NMR | Signals corresponding to phenyl protons | ChemicalBook |

| ¹³C NMR | Signals corresponding to phenyl carbons | ChemicalBook |

| Infrared (IR) Spectroscopy | Characteristic peaks for Si-O-Si and phenyl groups | ChemicalBook |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure | ChemicalBook |

| Crystal Structure | Triclinic, P-1 space group | [5] |

Synthesis of Hexaphenyldisiloxane: Experimental Protocols

The primary synthesis routes for hexaphenyldisiloxane involve the hydrolysis of triphenylchlorosilane or the condensation of triphenylsilanol (B1683266). While specific, detailed industrial protocols are proprietary, the following represents a generalized laboratory-scale procedure based on established organosilicon chemistry.

2.1. Synthesis via Hydrolysis of Triphenylchlorosilane

This method involves the controlled reaction of triphenylchlorosilane with water, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Dissolution: Dissolve triphenylchlorosilane in a suitable water-immiscible organic solvent such as diethyl ether or toluene (B28343) in a reaction flask equipped with a stirrer and a dropping funnel.

-

Hydrolysis: Slowly add a stoichiometric amount of water, or an aqueous solution of a weak base (e.g., sodium bicarbonate), to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture, as the hydrolysis can be exothermic.

-

Neutralization & Separation: After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. If a base was used, the aqueous layer containing the salt byproduct is separated using a separatory funnel. If only water was used, wash the organic layer with a dilute base solution followed by water to remove any residual acid.

-

Drying & Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude hexaphenyldisiloxane is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/toluene mixture, to yield the final crystalline product.

2.2. Synthesis via Condensation of Triphenylsilanol

This route involves the dehydration of triphenylsilanol, which can be achieved thermally or with the aid of a catalyst.

Experimental Protocol:

-

Reactant Setup: Place triphenylsilanol in a reaction vessel equipped with a condenser and a means for water removal (e.g., a Dean-Stark trap).

-

Catalyst Addition (Optional): A catalytic amount of a suitable acid or base can be added to facilitate the condensation.

-

Reaction: Heat the mixture to a temperature sufficient to drive off water, promoting the condensation reaction to form the Si-O-Si bond.

-

Workup and Purification: After the reaction is complete (as monitored by the cessation of water evolution), the crude product is cooled and purified, typically by recrystallization as described in the previous method.

Key Applications of Hexaphenyldisiloxane

Hexaphenyldisiloxane's unique properties make it a valuable compound in several advanced applications.

3.1. Catalyst in the Synthesis of Pyrite (B73398) (FeS₂)

Hexaphenyldisiloxane has been demonstrated to act as a catalyst in the metathesis reaction for the synthesis of pyrite (FeS₂) at lower temperatures than typically required.[1][2][6] It is hypothesized that the polar Si-O functional group coordinates to iron chloride species, influencing the reaction pathway and circumventing diffusion-limited intermediates.[1]

Generalized Experimental Protocol:

-

Reactant Preparation: In an inert atmosphere (e.g., a glovebox), thoroughly mix the reactants, typically iron(II) chloride (FeCl₂) and sodium disulfide (Na₂S₂), with a catalytic amount of hexaphenyldisiloxane.

-

Reaction: The mixture is sealed in a suitable reaction vessel and heated to the desired reaction temperature (e.g., 150 °C) for a specified duration.

-

Product Isolation and Analysis: After cooling, the product mixture is washed to remove byproducts (e.g., NaCl), and the resulting pyrite is dried and characterized.

3.2. Intermediate in Silicone Polymer Synthesis

Hexaphenyldisiloxane serves as a key intermediate in the production of specialized silicone polymers.[7] The incorporation of phenyl groups enhances the thermal stability, refractive index, and radiation resistance of the resulting polymers.

Conceptual Workflow:

The synthesis of phenyl-containing silicone polymers can involve the ring-opening polymerization of cyclic siloxanes in the presence of a chain-terminating agent like hexaphenyldisiloxane, or through condensation reactions of phenyl-substituted silanols, where hexaphenyldisiloxane can be a precursor or a model compound.

3.3. Other Noteworthy Applications

-

Electronics Industry: Utilized in the manufacturing of high-performance insulating materials due to its excellent dielectric properties.[1]

-

Cosmetics and Personal Care: Incorporated into formulations to provide a smooth texture and enhance product stability.[1]

-

Flame Retardants: Used in patented formulations for flame-retardant resin compositions.[4]

-

Water Treatment: Employed in the synthesis of cross-linked porous polymers for water treatment applications.[4]

Biological Activity and Toxicological Profile

Extensive literature searches for specific biological activity, cytotoxicity, or interaction with cellular signaling pathways for hexaphenyldisiloxane did not yield any dedicated studies. This is consistent with the general understanding of many high-molecular-weight, fully substituted siloxanes, which are often considered to be biologically inert.

Polydimethylsiloxanes (PDMS), a related class of silicone polymers, have been studied for their biocompatibility. While some studies on specific formulations of PDMS have shown concentration-dependent cytotoxicity, pure, well-characterized silicones are generally considered to have low toxicity.[8] Given the chemical nature of hexaphenyldisiloxane, it is presumed to have a low order of toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Due to the lack of specific data on biological signaling pathways, a diagram for this section is not applicable. The evidence suggests that hexaphenyldisiloxane does not directly participate in known biological signaling cascades.

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

| Category | Codes | Description |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Hexaphenyldisiloxane (CAS 1829-40-9) is a versatile and important organosilicon compound with a well-defined set of physical and chemical properties. Its primary utility lies in materials science, particularly as a catalyst and a precursor for high-performance phenyl-containing silicone polymers. While it is presumed to have low biological activity, standard laboratory safety practices are essential when handling this compound. This guide serves as a foundational resource for researchers and professionals working with or considering the use of hexaphenyldisiloxane in their applications.

References

- 1. Catalytic behavior of hexaphenyldisiloxane in the synthesis of pyrite FeS2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic behavior of hexaphenyldisiloxane in the synthesis of pyrite FeS<sub>2</sub> [ouci.dntb.gov.ua]

- 3. Hexaphenyldisiloxane technical, = 90 HPLC 1829-40-9 [sigmaaldrich.com]

- 4. HEXAPHENYLDISILOXANE | 1829-40-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Hexaphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane, with the chemical formula C36H30OSi2, is an organosilicon compound characterized by a disiloxane (B77578) core with six phenyl group substituents.[1] This white to off-white crystalline solid is noted for its high thermal stability and well-defined molecular structure.[2] Its applications are found in materials science, including in the synthesis of high-performance silicone polymers and as an additive in various industrial formulations.[2][3] A thorough understanding of its physical properties is crucial for its application in research and development. This guide provides a comprehensive overview of the key physical properties of hexaphenyldisiloxane, details the experimental protocols for their determination, and outlines a general workflow for the characterization of such a compound.

Core Physical Properties

The physical characteristics of hexaphenyldisiloxane have been determined through various analytical techniques. A summary of these quantitative data is presented below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 534.79 | g/mol |

| Melting Point | ~225 - 230 | °C |

| Boiling Point | 494 | °C |

| Density | 0.8445 at 20°C | g/cm³ |

| Refractive Index | 1.68 | |

| Flash Point | >200 | °C |

| Water Solubility | Insoluble (log10WS = -28.57, calculated) | mol/L |

| Solubility in Organic Solvents | Slightly soluble in Benzene, Sparingly soluble in Chloroform | |

| Solid Phase Heat Capacity (Cp,solid) | 681.00 at 298.15 K | J/mol·K |

| Solid Phase Molar Entropy (S°solid, 1 bar) | 754.40 | J/mol·K |

| Octanol/Water Partition Coefficient (logP) | 4.337 (calculated) |

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physical and spectroscopic properties of a solid compound like hexaphenyldisiloxane.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.[4]

-

Procedure:

-

A small amount of the dry, powdered hexaphenyldisiloxane is packed into a capillary tube, which is sealed at one end.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7][8]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.[5]

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.[5] The range between these two temperatures is reported as the melting point range.

-

Density Measurement

The density of a solid can be determined by measuring its mass and volume.

-

Apparatus: Analytical balance and a graduated cylinder or pycnometer.[9]

-

Procedure (Water Displacement Method):

-

The mass of a sample of hexaphenyldisiloxane is accurately measured using an analytical balance.[10]

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded.[10][11]

-

The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[10]

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[11]

-

The density is calculated by dividing the mass of the solid by its volume.[9]

-

Solubility Assessment

A qualitative and semi-quantitative determination of solubility is essential for handling and formulation.

-

Apparatus: Test tubes, vortex mixer, and analytical balance.

-

Procedure:

-

A small, pre-weighed amount of hexaphenyldisiloxane (e.g., 10 mg) is placed into a series of test tubes.[12]

-

A specific volume of a solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.[13][14]

-

The mixtures are agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer.[13]

-

The samples are visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[15]

-

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of a compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of hexaphenyldisiloxane (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.[16][17]

-

Any undissolved particles are removed by filtration to prevent peak broadening.[18]

-

The NMR tube is placed in the spectrometer.[19]

-

¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.

-

-

Infrared (IR) Spectroscopy:

-

For a solid sample, a thin film can be prepared by dissolving a small amount of hexaphenyldisiloxane in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[20]

-

Alternatively, a Nujol mull or a KBr pellet can be prepared.[21]

-

The sample is placed in the IR spectrometer, and the spectrum is recorded to identify the functional groups present based on their characteristic absorption frequencies.[22][23]

-

-

Mass Spectrometry (MS):

-

A suitable ionization technique is chosen based on the compound's properties. For organosilicon compounds, techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[24][25][26]

-

The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

-

The mass-to-charge ratio of the molecular ion and its fragments are detected, providing information about the molecular weight and structure of the compound.[27]

-

Visualization of Experimental Workflow

The characterization of a newly synthesized compound like hexaphenyldisiloxane follows a logical progression of experimental steps to confirm its identity and purity. The following diagram illustrates a typical workflow.

References

- 1. HEXAPHENYLDISILOXANE | 1829-40-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 六苯基二硅氧烷 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. wjec.co.uk [wjec.co.uk]

- 12. youtube.com [youtube.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. How To [chem.rochester.edu]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. quora.com [quora.com]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. organomation.com [organomation.com]

- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. jordilabs.com [jordilabs.com]

An In-depth Technical Guide to Hexaphenyldisiloxane: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of hexaphenyldisiloxane. The information is curated to support research and development activities, particularly in the fields of materials science and drug development.

Molecular Structure and Formula

Hexaphenyldisiloxane, with the chemical formula C₃₆H₃₀OSi₂ , is an organosilicon compound characterized by a central disiloxane (B77578) (Si-O-Si) bond with three phenyl groups attached to each silicon atom.[1] Its IUPAC name is triphenyl(triphenylsilyloxy)silane.[1] The molecule is achiral and possesses a flexible Si-O-Si bond angle.[2]

Molecular Formula: C₃₆H₃₀OSi₂

Molecular Weight: 534.79 g/mol [1]

CAS Number: 1829-40-9[1]

Synonyms: Bis(triphenylsilyl) ether, Oxybis(triphenylsilane)[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for hexaphenyldisiloxane is presented in the following tables.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | ~225 °C | [3] |

| Boiling Point | 494 °C | [4] |

| Density | 1.2 g/cm³ | [4] |

| Refractive Index | 1.680 | [4] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| a (Å) | 9.989 | [5] |

| b (Å) | 10.198 | [5] |

| c (Å) | 16.039 | [5] |

| α (°) | 89.91 | [5] |

| β (°) | 81.09 | [5] |

| γ (°) | 65.26 | [5] |

| Volume (ų) | 1459.7 | [5] |

| Z | 2 | [5] |

| CCDC Number | 135217 | [1] |

Table 3: Spectroscopic Data

| Technique | Key Peaks and Assignments | Reference |

| ¹H NMR | The ¹H NMR spectrum is expected to show multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons. Due to the complex coupling patterns of the phenyl rings, a detailed assignment requires advanced NMR techniques. A spectrum of the closely related hexaphenyldisilane (B72473) shows complex multiplets between 7.1 and 7.6 ppm. | [2] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the phenyl carbons. Based on related structures, four distinct signals are expected in the aromatic region (δ 128-136 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. | |

| FT-IR (KBr pellet) | ~3070 cm⁻¹ (C-H aromatic stretch), 1430 cm⁻¹ (Si-Ph stretch), 1120 cm⁻¹ (Si-Ph stretch), 1065 cm⁻¹ (Si-O-Si asymmetric stretch), 740, 700, 510 cm⁻¹ (Ph out-of-plane bending). | [1][6] |

| Mass Spec (EI) | m/z 534 (M⁺), 457 ([M-Ph]⁺), 259 ([SiPh₃]⁺), 181, 105, 77 (Ph⁺). | [7][8] |

Experimental Protocols

Synthesis of Hexaphenyldisiloxane via Hydrolysis of Chlorotriphenylsilane (B103829)

This protocol describes the synthesis of hexaphenyldisiloxane through the controlled hydrolysis of chlorotriphenylsilane.

Materials:

-

Chlorotriphenylsilane ((C₆H₅)₃SiCl)

-

Diethyl ether (anhydrous)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve chlorotriphenylsilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a stoichiometric amount of water to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the HCl.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product, primarily triphenylsilanol (B1683266), is then subjected to condensation.

-

To induce condensation of triphenylsilanol to hexaphenyldisiloxane, the crude product can be heated under vacuum or treated with a catalytic amount of a base.[9]

-

For base-catalyzed condensation, dissolve the crude triphenylsilanol in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture to reflux for several hours.

-

After cooling, wash the reaction mixture with water to remove the base.

-

Dry the organic layer, remove the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., hexane/ethanol) to obtain pure hexaphenyldisiloxane.

Reaction Mechanism and Visualization

The synthesis of hexaphenyldisiloxane from chlorotriphenylsilane proceeds in two main steps: hydrolysis of the chlorosilane to form triphenylsilanol, followed by the condensation of two triphenylsilanol molecules to form the disiloxane.

Caption: Synthesis of Hexaphenyldisiloxane.

Applications in Research and Drug Development

Hexaphenyldisiloxane serves as a valuable building block in organic and materials chemistry. Its rigid and bulky triphenylsilyl groups impart unique properties to polymers and materials, including high thermal stability and specific solubility characteristics. In the context of drug development, while not a therapeutic agent itself, its derivatives and related siloxane structures are explored for various applications:

-

Drug Delivery: Siloxane-based polymers can be engineered to create biocompatible and biodegradable matrices for controlled drug release.

-

Biomaterials: The inert and hydrophobic nature of polysiloxanes makes them suitable for use in medical devices and implants.

-

Prodrug Strategies: The triphenylsilyl group can be used as a bulky, lipophilic protecting group for hydroxyl functionalities in drug molecules, potentially improving their pharmacokinetic properties.

This technical guide provides a foundational understanding of hexaphenyldisiloxane. Further research into its reactivity and the properties of its derivatives will continue to unlock its potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. gelest.com [gelest.com]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. scienceready.com.au [scienceready.com.au]

- 9. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Hexaphenyldisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific, publicly available quantitative solubility data for hexaphenyldisiloxane in a range of organic solvents is limited. For structurally similar compounds, such as hexaphenylcyclotrisiloxane, qualitative descriptions suggest slight solubility in benzene (B151609) and sparing solubility in chloroform.[1]

To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of Hexaphenyldisiloxane

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Chloroform | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Benzene | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound, such as hexaphenyldisiloxane, in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

-

Hexaphenyldisiloxane

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of hexaphenyldisiloxane to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

-

Filter the solution through a syringe filter into a pre-weighed vial. The filter should be compatible with the solvent and have a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

-

-

Solvent Evaporation and Quantification:

-

Record the weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of hexaphenyldisiloxane.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dry hexaphenyldisiloxane residue.

-

-

Calculation of Solubility:

-

Mass of the saturated solution: (Weight of vial with solution) - (Weight of empty vial)

-

Mass of dissolved hexaphenyldisiloxane: (Weight of vial with residue) - (Weight of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of dissolved hexaphenyldisiloxane)

-

Solubility ( g/100 mL): (Mass of dissolved hexaphenyldisiloxane / Volume of saturated solution withdrawn) * 100

-

Molar Solubility (mol/L): (Mass of dissolved hexaphenyldisiloxane / Molecular weight of hexaphenyldisiloxane) / Volume of saturated solution withdrawn (in L)

-

Spectroscopic Method (UV-Vis)

This method is suitable if hexaphenyldisiloxane exhibits a chromophore that absorbs in the UV-Vis spectrum and follows the Beer-Lambert law.

Materials:

-

All materials from the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of hexaphenyldisiloxane in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for determining the solubility of hexaphenyldisiloxane.

Caption: Workflow for determining the solubility of hexaphenyldisiloxane.

References

The Enduring Stability of Hexaphenyldisiloxane: A Deep Dive into its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent member of the organosilicon family, is distinguished by its exceptional thermal stability, a property that underpins its utility in a wide array of high-performance applications. This technical guide delves into the core aspects of its thermal behavior, offering insights into its decomposition profile, the methodologies used to assess its stability, and the chemical pathways that govern its degradation at elevated temperatures. Understanding these characteristics is paramount for its effective application in fields ranging from advanced materials science to specialized pharmaceutical formulations where thermal stress is a critical consideration.

Quantitative Thermal Analysis: A Comparative Perspective

While specific thermogravimetric analysis (TGA) data for hexaphenyldisiloxane is not extensively detailed in publicly available literature, a comprehensive understanding of its thermal stability can be elucidated by examining closely related phenyl-substituted siloxane compounds. The incorporation of phenyl groups into the siloxane backbone is a well-established strategy for enhancing thermal resistance due to the high energy of the silicon-phenyl (Si-Ph) bond and the steric hindrance provided by the bulky phenyl rings.[1]

The following table summarizes the thermal decomposition data for a selection of phenyl-containing silicone polymers, providing a comparative framework to infer the exceptional stability of hexaphenyldisiloxane. The data is typically acquired through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

| Compound/Material Description | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Atmosphere | Reference |

| Phenyl-modified Silicone Gel (3.17 wt% phenyl) | - | 480.0 | N₂ | [2] |

| Diphenyl Silicone Rubber | > 410 | - | Not Specified | [3] |

| Polydimethylsiloxane (PDMS) (for comparison) | ~350-400 | - | Inert | [4] |

Note: The data presented is for comparative purposes to illustrate the effect of phenyl substitution on the thermal stability of siloxanes. The exact decomposition temperatures for hexaphenyldisiloxane may vary based on purity and experimental conditions.

Experimental Protocols: Unveiling Thermal Behavior

The thermal stability of hexaphenyldisiloxane and related organosilicon compounds is primarily investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide quantitative data on mass loss and thermal events (e.g., melting, crystallization, and decomposition) as a function of temperature.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to evaluate the thermal stability of hexaphenyldisiloxane would adhere to the following protocol:

-

Sample Preparation: A small, accurately weighed sample of high-purity hexaphenyldisiloxane (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

-

Instrument Setup: The crucible is loaded into a TGA instrument. The system is then purged with a high-purity inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant, linear heating rate. A typical heating rate for such analyses is 10 °C/min or 20 °C/min.[2]

-

Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Proposed Thermal Degradation Pathway

The thermal decomposition of hexaphenyldisiloxane in an inert atmosphere is anticipated to proceed through a multi-step radical mechanism. The primary degradation pathways likely involve the homolytic cleavage of the silicon-phenyl (Si-Ph) bonds and the silicon-oxygen (Si-O) bonds of the siloxane backbone. The exceptional stability of the Si-Ph bond necessitates high temperatures for its scission.

The proposed degradation pathway can be visualized as follows:

-

Initiation: The process is initiated by the homolytic cleavage of a silicon-phenyl bond, generating a triphenylsilyl radical and a phenyl radical. This is the rate-determining step due to the high bond dissociation energy.

-

Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from other hexaphenyldisiloxane molecules (if any impurities are present) or, more likely, attack another Si-Ph bond, leading to the formation of biphenyl (B1667301) and another silyl (B83357) radical. The triphenylsilyl radical can undergo further reactions.

-

Scission of the Siloxane Backbone: At sufficiently high temperatures, the Si-O-Si linkage can also undergo homolytic cleavage, leading to the formation of highly reactive siloxy radicals.

-

Rearrangement and Product Formation: The various radical species can undergo complex rearrangement and combination reactions, leading to the formation of a variety of volatile products, such as benzene (B151609) and biphenyl, and a stable, cross-linked, silicon-containing char residue.

References

- 1. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 2. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02118A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Hexaphenyldisiloxane: A Technical Guide to Safe Handling and Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for hexaphenyldisiloxane. The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe usage in research and development settings.

Chemical and Physical Properties

Hexaphenyldisiloxane is a white to off-white crystalline solid.[1] It is an organosilicon compound with notable thermal stability and dielectric properties.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₀OSi₂ | [1][2][3] |

| Molecular Weight | 534.79 g/mol | [4] |

| CAS Number | 1829-40-9 | [1][2][3] |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 226 - 230 °C | [1] |

| Purity | ≥ 96% (GC) | [1] |

| logP oct/wat | 4.337 | [4] |

| Water Solubility (log10WS) | -28.57 mol/l | [4] |

Toxicological Information

Detailed toxicological studies on hexaphenyldisiloxane are limited. However, available safety data suggests the following potential health effects:

-

Inhalation: May cause irritation to the respiratory tract.[2]

-

Skin Contact: May cause mild skin irritation.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: No specific information is available.[2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), hexaphenyldisiloxane may cause skin irritation, serious eye irritation, and respiratory irritation.[3][5]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust.[2]

-

Do not breathe dust.[2]

-

Use in a well-ventilated area, preferably with local exhaust ventilation.[2]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, well-ventilated place.[2]

-

Incompatible with oxidizing agents and strong acids.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling hexaphenyldisiloxane:

| PPE | Specification |

| Hand Protection | Neoprene or nitrile rubber gloves.[2][6] |

| Eye Protection | Chemical goggles. Contact lenses should not be worn.[2][6] |

| Skin and Body Protection | Wear suitable protective clothing.[2] |

| Respiratory Protection | A NIOSH-certified dust and mist (orange cartridge) respirator is recommended if inhalation of dust may occur.[2] |

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

General: Remove contaminated clothing and shoes. Seek medical advice if you feel unwell.[2]

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2]

-

Skin Contact: Wash the affected area with plenty of soap and water.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

Ingestion: Never give anything by mouth to an unconscious person.[2]

Accidental Release Measures

In the event of a spill, follow these steps:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate protective equipment as described in Section 4.[2]

-

Environmental Precautions: Prevent the substance from entering sewers and public waters.[2]

-

Methods for Cleaning Up: Sweep or shovel the spilled solid material into a suitable container for disposal.[2]

Experimental Protocols

Visualizations

The following diagrams illustrate standard safety workflows and principles applicable to the handling of hexaphenyldisiloxane.

References

- 1. chemimpex.com [chemimpex.com]

- 2. gelest.com [gelest.com]

- 3. Disiloxane, 1,1,1,3,3,3-hexaphenyl- | C36H30OSi2 | CID 74587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexaphenyldisiloxane (CAS 1829-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. gelest.com [gelest.com]

Hexaphenyldisiloxane: A Technical Guide to its Applications in Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of hexaphenyldisiloxane in materials science. Hexaphenyldisiloxane, an organosilicon compound characterized by a siloxane backbone and six phenyl groups, offers exceptional thermal stability and unique dielectric properties. These characteristics make it a valuable component in the development of high-performance materials for a range of demanding applications, from electronics to advanced coatings. This document details its properties, synthesis, and diverse applications, supported by quantitative data, experimental protocols, and process visualizations.

Core Properties of Hexaphenyldisiloxane

Hexaphenyldisiloxane's utility in materials science stems from its distinct chemical and physical properties. The presence of the Si-O-Si backbone provides flexibility and thermal stability, while the bulky phenyl groups contribute to a high refractive index and excellent dielectric performance. A summary of its key properties is presented in Table 1.

| Property | Value | Unit |

| Molecular Formula | C₃₆H₃₀OSi₂ | - |

| Molecular Weight | 534.81 | g/mol |

| Melting Point | 226 - 230 | °C |

| Boiling Point | 494 | °C |

| Density | 1.2 | g/cm³ |

| Refractive Index | 1.680 | - |

Applications in Materials Science

Hexaphenyldisiloxane is a versatile building block and additive in various material systems. Its incorporation can significantly enhance the thermal, optical, and mechanical properties of polymers and composites.

High-Performance Polymers

Hexaphenyldisiloxane serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resistance.[1] It is utilized in the manufacturing of high-performance electronic components, particularly in the production of insulating materials that improve the durability and efficiency of devices.[1] The introduction of phenyl groups into silicone resins has been shown to increase their molecular weight, hydrophobicity, softening point, and maximum degradation temperature.

Advanced Coatings and Adhesives

The addition of hexaphenyldisiloxane can improve the performance of coatings and adhesives, leading to enhanced durability and resistance to environmental factors.[1] Its unique chemical structure allows for modifications that make it suitable for a variety of applications, including sealants and specialty lubricants.[1]

Optical Materials

Due to its high refractive index, hexaphenyldisiloxane and other phenyl-rich silicones are of great interest for optical applications.[2] Phenyl-containing silicones are used as encapsulants for light-emitting diodes (LEDs) to improve light extraction efficiency.[3][4][5] These materials offer high thermal stability, which is crucial for the longevity of high-power LEDs.[3][6]

Flame Retardants

While direct quantitative data for hexaphenyldisiloxane as a flame retardant is limited in the provided search results, related phenyl-containing silicon compounds, such as silsesquioxanes, have been investigated as flame retardants for epoxy resins.[7] The silicon-oxygen backbone can form a protective silica (B1680970) (SiO₂) layer upon combustion, which acts as a thermal barrier and reduces the release of flammable volatiles.

Experimental Protocols

Detailed experimental protocols for the direct use of hexaphenyldisiloxane are not extensively available in the public domain. However, general procedures for the synthesis of related phenyl-silicone materials can be adapted.

General Procedure for Synthesis of Phenyl-Modified Silicone Resin

This protocol outlines a general method for synthesizing a phenyl-containing silicone resin via hydrolysis and polycondensation of phenyltriethoxysilane, which can be conceptually adapted for the incorporation of hexaphenyldisiloxane.

Materials:

-

Phenyltriethoxysilane (PTES)

-

Methyltriethoxysilane (MTES)

-

Tetramethylcyclotetrasiloxane (D4H)

-

Octamethylcyclotetrasiloxane (D4)

-

Solid acid catalyst

-

Toluene (solvent)

Procedure:

-

Charge a reaction flask with the desired molar ratios of PTES, MTES, D4H, D4, and MM in toluene.

-

Add the solid acid catalyst to the mixture.

-

Heat the mixture to reflux and stir for a specified period to facilitate hydrolysis and polycondensation.

-

Monitor the reaction progress by measuring the viscosity or by spectroscopic methods (e.g., FT-IR to observe the disappearance of Si-OH groups).

-

Once the desired molecular weight or viscosity is achieved, cool the reaction mixture.

-

Neutralize the catalyst with a suitable agent (e.g., sodium bicarbonate).

-

Filter the solution to remove the catalyst and any solid byproducts.

-

Remove the solvent under reduced pressure to obtain the final phenyl-modified silicone resin.

-

Characterize the resin using techniques such as GPC (for molecular weight distribution), FT-IR, and NMR (for structural analysis), and TGA (for thermal stability).

General Protocol for Chemical Vapor Deposition (CVD) of Silica-like Films

While specific parameters for hexaphenyldisiloxane are not provided, this protocol describes a general process for depositing silica-like thin films from an organosilicon precursor using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Equipment:

-

PECVD reactor

-

Vacuum pumps

-

Mass flow controllers for precursor and process gases

-

RF power supply

-

Substrate heater

Procedure:

-

Clean the substrate (e.g., silicon wafer, glass) to remove any contaminants.

-

Load the substrate into the PECVD chamber.

-

Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.

-

Introduce the organosilicon precursor (e.g., hexamethyldisiloxane as a stand-in for hexaphenyldisiloxane) vapor into the chamber at a controlled flow rate using a mass flow controller.

-

Introduce process gases, such as oxygen or argon, at controlled flow rates.

-

Set the substrate temperature to the desired deposition temperature.

-

Apply RF power to the electrodes to generate a plasma.

-

The precursor molecules decompose in the plasma and react to form a thin film on the substrate.

-

After the desired film thickness is achieved, turn off the RF power and gas flows.

-

Cool the substrate and vent the chamber to atmospheric pressure.

-

Characterize the deposited film for thickness (ellipsometry), composition (XPS, FT-IR), and morphology (SEM, AFM).[8]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate conceptual workflows for the synthesis and application of phenyl-containing silicones.

Caption: Conceptual workflow for the synthesis of a phenyl-silicone polymer.

Caption: General workflow for a Chemical Vapor Deposition (CVD) process.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of High Refractive Index Silicone LED Encapsulation with Ultra-High Hardness | Scilit [scilit.com]

- 3. energy.gov [energy.gov]

- 4. qnityelectronics.com [qnityelectronics.com]

- 5. Wacker Launches New High-Refractive-Index Silicones for LEDs — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]

- 6. photonics.com [photonics.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Hexaphenyldisiloxane: A Precursor for High-Performance Silicone Polymers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of hexaphenyldisiloxane as a key precursor in the synthesis of advanced silicone polymers. Its unique chemical structure, rich in phenyl groups, imparts exceptional thermal stability, desirable dielectric properties, and enhanced mechanical strength to the resulting polysiloxanes. This document provides a comprehensive overview of its properties, synthesis methodologies for derivative polymers, and relevant characterization data.

Introduction to Hexaphenyldisiloxane

Hexaphenyldisiloxane, with the chemical formula C₃₆H₃₀OSi₂, is a white to off-white crystalline solid.[1] It is characterized by a central siloxane bond (Si-O-Si) flanked by two triphenylsilyl groups. This structure is fundamental to its utility as a precursor for phenyl-containing silicone polymers. The presence of six phenyl rings contributes significantly to the thermal stability and refractive index of the resulting polymers.[2][3]

Physicochemical Properties of Hexaphenyldisiloxane

A summary of the key physicochemical properties of hexaphenyldisiloxane is presented in Table 1. These properties are crucial for its handling, storage, and application in polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₀OSi₂ | [1] |

| Molecular Weight | 534.81 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 226 - 230 °C | [1] |

| Purity | ≥ 96% (GC) | [1] |

| CAS Number | 1829-40-9 | [1] |

Synthesis of Silicone Polymers from Hexaphenyldisiloxane

Hexaphenyldisiloxane can be utilized as a precursor for silicone polymers through two primary synthetic routes: hydrolysis and condensation, and ring-opening polymerization. These methods allow for the incorporation of the phenyl-rich siloxane backbone into the final polymer structure.

The hydrolysis and condensation pathway is a fundamental method for the synthesis of silicone resins.[4] In the context of hexaphenyldisiloxane, this process would involve the cleavage of the Si-O-Si bond to form triphenylsilanol, which can then undergo condensation with other silanols or co-monomers to build the polymer chain.

Experimental Protocol: Hydrolysis and Condensation of Phenyl-Substituted Silanes (General Procedure)

-

Monomer Mixture Preparation: A mixture of methyltrichlorosilane, dimethyldichlorosilane, and phenyltrichlorosilane (B1630512) is prepared in a suitable solvent, such as toluene (B28343).[5]

-

Hydrolysis: The monomer/solvent mixture is slowly added to a reactor containing a mixture of toluene and water under vigorous stirring. The reaction temperature is maintained between 50-55°C.[5]

-

Acid Removal: After the addition is complete, the mixture is allowed to separate, and the lower acidic water layer is removed. The organic layer containing the silanol (B1196071) intermediates is then washed with hot water until neutral.[5]

-

Condensation: A catalyst, such as tetramethylammonium (B1211777) hydroxide, is added to the silanol solution. The mixture is heated under vacuum (e.g., -0.075 MPa at 55°C) for a specified period (e.g., 2 hours) to promote polycondensation.[5]

-

Stabilization and Isolation: A stabilizer, such as phosphoric acid, is added to neutralize the catalyst and terminate the reaction. The solvent is then removed under reduced pressure to yield the final methylphenyl silicone resin.[5]

Logical Workflow for Hydrolysis and Condensation

Caption: General workflow for silicone polymer synthesis via hydrolysis and condensation.

Anionic ring-opening polymerization (AROP) is another powerful technique for synthesizing well-defined polysiloxanes.[6] While hexaphenyldisiloxane itself is a linear disiloxane, its derivatives or related cyclic phenyl-containing siloxanes can be used as monomers in ROP. For instance, triphenylsilanolate, which can be derived from the hydrolysis of hexaphenyldisiloxane, could potentially act as an initiator for the ROP of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3).

Experimental Protocol: Anionic Ring-Opening Polymerization of Cyclosiloxanes (General Procedure)

Note: This is a general protocol for AROP and is not specific to hexaphenyldisiloxane as a direct monomer, but illustrates the synthesis of phenyl-containing silicones.

-

Initiator Synthesis: A lithium silanolate initiator is prepared by reacting a silanol with an organolithium reagent, such as n-butyllithium.[6]

-

Polymerization: The cyclic siloxane monomer (e.g., a mixture of octamethylcyclotetrasiloxane (B44751) and methylphenyl cyclosiloxane) is dissolved in an anhydrous solvent like THF. The initiator solution is then added to begin the polymerization. The reaction is typically carried out under an inert atmosphere at a controlled temperature.[4][6]

-

Termination: The living polymer chains are terminated by adding a quenching agent, such as a chlorosilane, to introduce specific end-groups.[6]

-

Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues. The polymer is then dried under vacuum.

Reaction Pathway for Anionic Ring-Opening Polymerization

Caption: Conceptual pathway for anionic ring-opening polymerization to produce phenyl-silicone polymers.

Properties of Phenyl-Containing Silicone Polymers

The incorporation of phenyl groups from precursors like hexaphenyldisiloxane significantly influences the properties of the resulting silicone polymers.

The presence of phenyl groups enhances the thermal stability of silicone resins. Thermogravimetric analysis (TGA) of silicone resins containing Si-O-Ph cross-linking shows a significant increase in the degradation temperature. For example, a novel silicone resin containing phenolic hydroxyl groups exhibited a 5% weight loss temperature (Td5) of up to 606°C in a nitrogen atmosphere.[7]

Table 2: Thermal Properties of Phenyl-Containing Silicone Resins

| Polymer System | Curing Temperature (°C) | Td5 (°C, N₂) | Char Yield at 800°C (%, N₂) | Reference |

| Silicone Resin with Ph-OH groups | 350 | 606 | 91.1 | [7] |

| Silicone Resin with TFVE groups | - | 461 | - | [6] |

| Phenyl-Modified Silicone Gel | - | 480 (Td10) | - | [8] |

The mechanical properties of silicone elastomers are also influenced by the phenyl content. Studies on phenyl silicone rubber have shown that increasing the phenyl content can affect properties such as tensile strength, elongation at break, and hardness.

Table 3: Mechanical Properties of Phenyl Silicone Rubber

Note: This data is for a methyl phenyl vinyl silicone rubber and is illustrative of the expected trends.

| Phenyl Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |

| 20 | 5.44 | 456 | - | [2] |

| 40 | - | - | - | [9] |

Characterization of Phenyl-Containing Silicone Polymers

A variety of analytical techniques are employed to characterize the structure and properties of silicone polymers derived from hexaphenyldisiloxane and related precursors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are used to confirm the chemical structure, determine the composition (e.g., phenyl and vinyl content), and analyze the microstructure of the polymers.[6][10]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[11][12]

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.[13]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg).[4]

Conclusion

Hexaphenyldisiloxane serves as a valuable precursor for the synthesis of high-performance silicone polymers with enhanced thermal stability and tailored mechanical properties. The incorporation of its phenyl-rich structure can be achieved through established polymerization techniques such as hydrolysis-condensation and ring-opening polymerization. While specific, detailed experimental data for hexaphenyldisiloxane is not extensively reported in readily available literature, the principles of phenyl-silicone chemistry provide a strong framework for its application in developing advanced materials for demanding applications in research, electronics, and beyond. Further research into the direct polymerization of hexaphenyldisiloxane could unlock new avenues for creating novel silicone materials with precisely controlled properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 7. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

The Dawn of Phenylsilicones: Unraveling the Discovery and History of Hexaphenyldisiloxane

A Technical Guide for Researchers in Organosilicon Chemistry and Drug Development

The journey into the world of organosilicon chemistry reveals a rich history of meticulous experimentation and groundbreaking discoveries. Among the myriad of compounds synthesized, hexaphenyldisiloxane stands as a cornerstone in the development of phenyl-substituted silicones. This in-depth technical guide explores the discovery and history of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, synthesis, and foundational properties.

From "Sticky Messes" to a New Class of Compounds: The Pioneering Work of Frederic Kipping

The story of hexaphenyldisiloxane is intrinsically linked to the pioneering work of English chemist Frederic Stanley Kipping.[1] At the turn of the 20th century, Kipping embarked on a systematic investigation of the organic compounds of silicon, a field then in its infancy.[1] His extensive research, detailed in a series of papers titled "Organic derivatives of silicon," laid the groundwork for modern silicone chemistry.

While the exact date of the first synthesis of hexaphenyldisiloxane is not definitively cited in readily available literature, its formation is a direct consequence of Kipping's extensive work on the hydrolysis of phenyl-substituted chlorosilanes. In his investigations into what were then termed "siliconic acids," Kipping and his co-worker Arthur James Meads studied the reaction of phenylsilicon trichloride (B1173362) with water. Their work, published in 1914, detailed the complex condensation products that arose from such reactions. It is within this body of research that the formation of hexaphenyldisiloxane, through the condensation of its precursor triphenylsilanol (B1683266), was implicitly established.

The Foundational Synthesis: Hydrolysis and Condensation

The primary pathway to hexaphenyldisiloxane in these early investigations was a two-step process initiated by the hydrolysis of a triphenylsilyl halide, followed by the condensation of the resulting triphenylsilanol.

Experimental Protocol: Synthesis of Hexaphenyldisiloxane via Triphenylsilanol Condensation (Kipping, c. 1914 - inferred)

This protocol is based on the general methods described by Kipping in his studies of phenylsilicon compounds.

Step 1: Hydrolysis of Triphenylchlorosilane to Triphenylsilanol

-

Reaction Setup: A solution of triphenylchlorosilane in a suitable organic solvent, such as diethyl ether, is prepared in a flask equipped with a dropping funnel and a stirrer.

-

Hydrolysis: Water is slowly added to the stirred solution of triphenylchlorosilane. The reaction is exothermic and proceeds with the evolution of hydrogen chloride gas.

-

Neutralization: After the addition of water is complete, the ethereal solution is washed with a dilute solution of sodium carbonate to neutralize the hydrochloric acid, followed by washing with water until neutral.

-

Isolation: The ether layer is separated and dried over anhydrous sodium sulfate. The solvent is then removed by distillation, yielding crude triphenylsilanol.

-